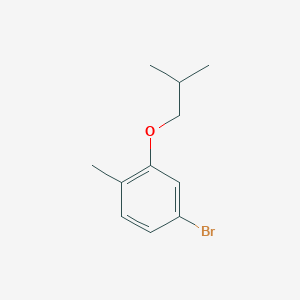

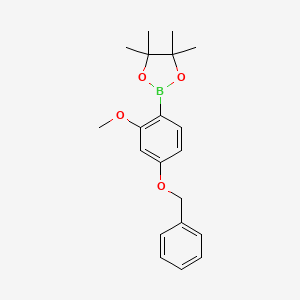

![molecular formula C23H25BO3 B1529088 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096997-27-0](/img/structure/B1529088.png)

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

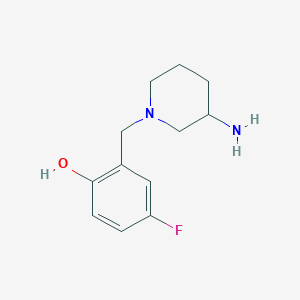

“2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 2096997-27-0 . It has a molecular weight of 360.26 . The IUPAC name for this compound is 2-(4-(benzyloxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.

Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available, it’s important to note that benzylic compounds are generally susceptible to various reactions. For instance, they can undergo oxidation reactions, typically facilitated by hot acidic permanganate solutions .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Agent Synthesis

Boronic esters are pivotal in the synthesis of benzimidazole derivatives, which have shown potential as anticancer agents . The presence of substituent groups like benzyloxy and naphthyl in the compound can influence the bioactivity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) . The modification of these groups can lead to the development of new drugs with enhanced anticancer properties.

Medicinal Chemistry

In medicinal chemistry, the precise configuration of molecules is crucial for their pharmacological properties . The chiral centers in boronic esters like 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be exploited to synthesize analogs of potent inhibitors for enzymes like dipeptidyl peptidase IV and carbonic anhydrase, which are significant in the treatment of diabetes and glaucoma, respectively .

Fragrance and Flavoring Agent Synthesis

Boronic esters serve as precursors in the synthesis of compounds like benzyl acetate, which are widely used as fragrance and flavoring agents. The benzyloxy group in the compound can be transformed into esters that contribute to the aroma and taste of consumer products.

Chiral Epoxide Synthesis

The compound’s structure allows for the synthesis of chiral epoxides, which are important intermediates in the production of various pharmaceuticals. These epoxides can be used to study biochemical pathways and develop drugs with specific physiological effects.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as monobenzone, also called 4-(benzyloxy)phenol, have been used as a topical drug for medical depigmentation . This suggests that the compound may interact with melanocytes, the cells responsible for producing melanin .

Mode of Action

It is proposed that similar compounds increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

Similar compounds such as monobenzone may cause destruction of melanocytes and permanent depigmentation . This suggests that the compound may affect the melanin synthesis pathway.

Pharmacokinetics

Similar compounds such as monobenzone are soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Similar compounds such as monobenzone may cause destruction of melanocytes and permanent depigmentation . This suggests that the compound may have similar effects.

Action Environment

Similar compounds such as monobenzone are used topically, suggesting that the compound’s action may be influenced by factors such as skin ph, temperature, and exposure to light .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHQKNQVGZWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)

![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)

![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)

![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)